2-Methoxy-2-(oxan-3-yl)ethan-1-amine
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Overview
Description
2-Methoxy-2-(oxan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, 2-methoxy-1-tetrahydro-2H-pyran-3-ylethylamine . This compound is characterized by the presence of a methoxy group and an oxan-3-yl group attached to an ethan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-3-yl)ethan-1-amine typically involves the reaction of 2-methoxyethanol with oxirane (ethylene oxide) in the presence of a base, followed by the addition of ammonia or an amine . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include methanol, ethanol, or water.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or oxan-3-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Methoxy-2-(oxan-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: Similar structure but lacks the oxan-3-yl group.
2-Methoxy-2-(oxolan-3-yl)ethan-1-amine: Similar but with an oxolan group instead of oxan.
2-Methoxy-2-(oxan-4-yl)ethan-1-amine: Similar but with the oxan group at a different position.
Uniqueness
2-Methoxy-2-(oxan-3-yl)ethan-1-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methoxy-2-(oxan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJGSFPWIQEBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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